Enzymatic Hydrolysis Kinetics: Palatinose Monohydrate Versus Sucrose
Palatinose (isomaltulose) exhibits significantly slower hydrolysis by intestinal α-glucosidases compared to sucrose. Enzyme kinetic studies using porcine intestinal glucoamylase-maltase demonstrate that isomaltulose is hydrolyzed with a Vmax approximately 4- to 5-fold lower than that of sucrose, due to the α-1,6-glycosidic bond being substantially less susceptible to enzymatic cleavage than the α-1,2 bond of sucrose [1]. In vitro kinetic parameters confirm that isomaltulose exhibits an extremely low hydrolysis rate (k'0 value of 3 s⁻¹) and a Km value of 42 mM, whereas maltose (with α-1,4 bond) shows a k'0 value of 75 s⁻¹ and Km of 4.2 mM, and sucrose is not hydrolyzed by this specific enzyme preparation [2].
| Evidence Dimension | Maximal hydrolysis velocity (Vmax) by intestinal α-glucosidase |
|---|---|
| Target Compound Data | Vmax factor: 1× (reference baseline) |
| Comparator Or Baseline | Sucrose: Vmax factor approximately 4-5× higher |
| Quantified Difference | Vmax of sucrose is 4- to 5-fold greater than that of isomaltulose |
| Conditions | In vitro enzyme kinetic assay using porcine intestinal glucoamylase-maltase |
Why This Matters
This 4- to 5-fold difference in enzymatic hydrolysis rate is the primary mechanistic driver of the lower glycemic index and sustained glucose release profile, enabling formulators to achieve glycemic control that is unattainable with sucrose.
- [1] Isomaltulose.org. Slow Release: Enzyme Kinetic Data. Retrieved April 2026. View Source
- [2] Günther S, Heymann H. Di- and oligosaccharide substrate specificities and subsite binding energies of pig intestinal glucoamylase-maltase. Arch Biochem Biophys. 1998;354(1):111-116. View Source
